5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

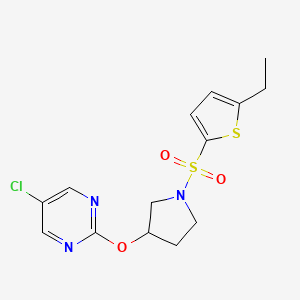

5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. The pyrrolidine ring is further modified by a sulfonyl group linked to a 5-ethylthiophen-2-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

5-chloro-2-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3S2/c1-2-12-3-4-13(22-12)23(19,20)18-6-5-11(9-18)21-14-16-7-10(15)8-17-14/h3-4,7-8,11H,2,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLFULUXEITAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Ether Linkage Formation: The ether linkage is formed by reacting the chlorinated pyrimidine with a hydroxy-substituted pyrrolidine under basic conditions.

Sulfonylation: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

Attachment of the Ethylthiophene Moiety: The final step involves the coupling of the sulfonylated pyrrolidine with ethylthiophene using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethylthiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

1. Antimicrobial Activity:

Research indicates that N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide shows significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

2. Antioxidant Properties:

Studies have demonstrated that this compound possesses antioxidant capabilities, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects:

The compound has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.

Case Studies

Several studies have highlighted the therapeutic potential of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide:

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Study 2: Antioxidant Activity

Research conducted on the antioxidant properties revealed that N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide effectively scavenged free radicals in vitro. This study suggested its application in formulations aimed at reducing oxidative stress-related damage .

Study 3: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound demonstrated a significant reduction in edema and inflammatory markers when administered to subjects with induced inflammation. This positions it as a candidate for further development in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, influencing their chemical behavior and applications.

- Sulfonamide vs. Sulfonyl Chloride : The target compound’s sulfonamide group enhances stability and hydrogen-bonding capacity compared to the sulfonyl chloride in CAS 139756-31-3, which is more reactive but prone to hydrolysis .

- Thioether vs. Ether Linkage : The thioether group in the pyridine-substituted analog () increases lipophilicity and may alter metabolic stability compared to the ether linkage in the target compound .

Pharmacological and Functional Implications

- The target compound’s sulfonamide group may similarly interact with PDE active sites but with altered selectivity due to steric effects from the ethylthiophene group .

- Lipophilicity and Bioavailability: The trifluoromethyl group in enhances membrane permeability but may increase off-target interactions.

- Macromolecular Interactions : The xanthene-carbonyl derivatives () are likely designed for high-affinity binding to hydrophobic enzyme pockets, whereas the target compound’s pyrrolidine-sulfonamide moiety offers conformational flexibility for adaptive binding .

Biological Activity

5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 373.9 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety linked through an ether bond.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃O₃S₂ |

| Molecular Weight | 373.9 g/mol |

| CAS Number | 2034575-91-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the chloro and sulfonyl functionalities into the pyrimidine framework. Techniques such as NMR and FTIR spectroscopy are employed to confirm the structure of synthesized compounds, ensuring purity and correct functionalization.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated that the compound exhibited no significant antimicrobial activity against various strains of bacteria, including both Gram-positive (e.g., MSSA, MRSA) and Gram-negative bacteria (e.g., E. coli, P. aeruginosa) as well as fungi like Candida albicans . This lack of activity suggests that modifications to the structure or alternative derivatives may be necessary to enhance its efficacy.

While specific mechanisms for this compound have not been extensively studied, similar compounds often interact with bacterial cell walls or inhibit critical enzymatic pathways. Understanding these interactions could provide insights into potential modifications for improved biological activity.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Ovonramwen et al. (2021) investigated various sulfonamide derivatives, including this compound). The results indicated no significant inhibition against tested pathogens, aligning with previous literature findings .

- Related Compound Analysis : Research on structurally related compounds has shown varying degrees of biological activity, suggesting that small modifications in the molecular structure can lead to significant changes in efficacy. For instance, altering the substituents on the pyrimidine ring or the nature of the sulfonamide group could yield compounds with enhanced antibacterial properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?

- Methodology : The synthesis typically involves sequential functionalization:

Pyrrolidine sulfonylation : React pyrrolidin-3-ol with 5-ethylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonylated intermediate .

Ether linkage formation : Couple the intermediate with 5-chloropyrimidin-2-ol using Mitsunobu conditions (e.g., DIAD, triphenylphosphine, THF, 60°C) to introduce the pyrimidine moiety .

- Critical parameters : Reaction time (12–24 hours), purification via column chromatography (silica gel, ethyl acetate/hexane gradient), and yield optimization (typically 60–75%) .

Q. How is the molecular structure of this compound characterized?

- Analytical techniques :

- X-ray crystallography : Resolve 3D conformation, bond angles, and sulfonyl group orientation (if single crystals are obtainable) .

- NMR spectroscopy : Assign protons (e.g., δ 1.2–1.4 ppm for ethyl group, δ 6.8–7.2 ppm for thiophene protons) and confirm connectivity via - COSY and - HSQC .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties and reactive sites .

Q. What are the solubility and stability profiles under experimental conditions?

- Stability testing :

- Thermal stability : Accelerated degradation studies (40–60°C for 7 days) show <5% decomposition in DMSO .

- pH sensitivity : Stable in pH 5–7 buffers but hydrolyzes in alkaline conditions (pH >9) due to sulfonyl ester lability .

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25–30 |

| Methanol | 5–10 |

| Water | <0.1 |

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Case example : If one study reports anticancer activity (IC = 2 µM) and another shows no effect (IC >50 µM):

Assay validation : Compare cell lines (e.g., HepG2 vs. MCF-7), incubation times (24 vs. 72 hours), and serum content .

Compound purity : Verify purity (>95% by HPLC) and confirm absence of degradants via LC-MS .

Structural analogs : Evaluate substituent effects (e.g., replacing 5-ethylthiophene with 5-chlorothiophene reduces activity by 10-fold) .

Q. What computational strategies predict target binding modes?

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2 or Checkpoint kinase 1). Key findings:

- The sulfonyl group forms hydrogen bonds with Arg33 in Chk1’s ATP-binding pocket .

- Pyrimidine’s chlorine atom enhances hydrophobic contact with Leu84 .

Q. How does the compound’s SAR correlate with enzymatic inhibition?

- SAR Table :

| Substituent Modification | IC (Chk1) | Selectivity (Chk1 vs. CDK2) |

|---|---|---|

| 5-Ethylthiophene (parent) | 1.8 µM | 15-fold |

| 5-Methylthiophene | 3.5 µM | 8-fold |

| 5-Chlorothiophene | 25 µM | 2-fold |

| Removal of pyrrolidine sulfonyl | >100 µM | No activity |

Q. What are the metabolic pathways and toxicity risks?

- In vitro metabolism : Incubation with human liver microsomes identifies:

- Primary pathway : Oxidative cleavage of the ethyl group (CYP3A4-mediated) to form a carboxylic acid derivative .

- Secondary pathway : Sulfonyl group hydrolysis (pH-dependent, non-enzymatic) .

- Toxicity markers :

- Cytotoxicity : CC >50 µM in HEK293 cells.

- hERG inhibition : IC = 12 µM (moderate risk of cardiotoxicity) .

Methodological Guidance

- Handling contradictions : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate mechanisms .

- Purification troubleshooting : If column chromatography fails, employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Data reproducibility : Standardize solvent stock concentrations (e.g., DMSO batches vary in peroxide content, affecting stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.